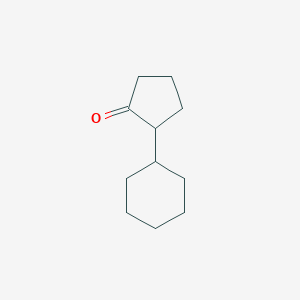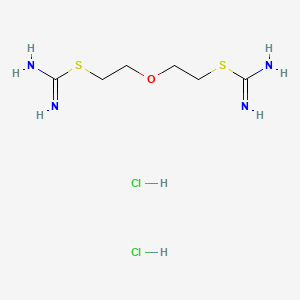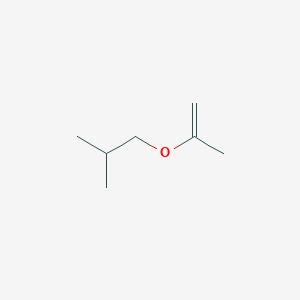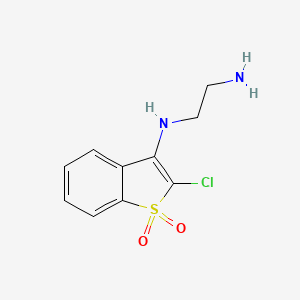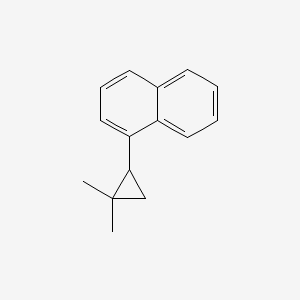
Naphthalene, 1-(2,2-dimethylcyclopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2,2-dimethylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2,2-dimethylcyclopropyl)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropylating agent under controlled conditions. For example, the reaction can be carried out using a cyclopropyl halide in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
Naphthalene, 1-(2,2-dimethylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted at different positions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes depending on the specific reaction conditions
科学的研究の応用
Naphthalene, 1-(2,2-dimethylcyclopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of Naphthalene, 1-(2,2-dimethylcyclopropyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphthalene: The parent compound, simpler in structure without the cyclopropyl group.
1,2-Dimethylnaphthalene: Another derivative with methyl groups instead of the cyclopropyl group.
Anthracene: A similar polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
Naphthalene, 1-(2,2-dimethylcyclopropyl)- is unique due to the presence of the 2,2-dimethylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
特性
CAS番号 |
40237-66-9 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC名 |
1-(2,2-dimethylcyclopropyl)naphthalene |
InChI |
InChI=1S/C15H16/c1-15(2)10-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10H2,1-2H3 |
InChIキー |
UTMOTEVUUAUTKQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1C2=CC=CC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


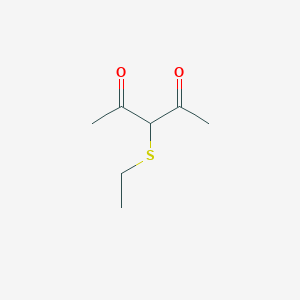
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
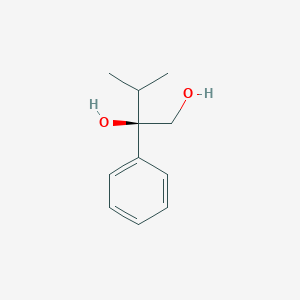
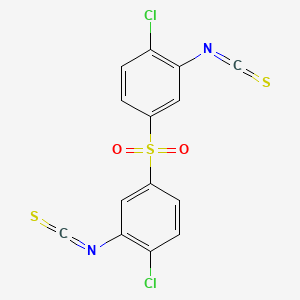
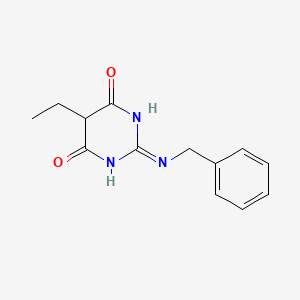
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
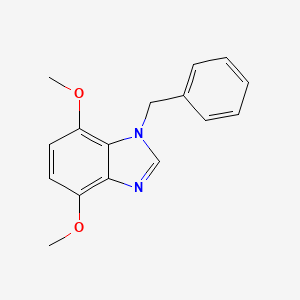
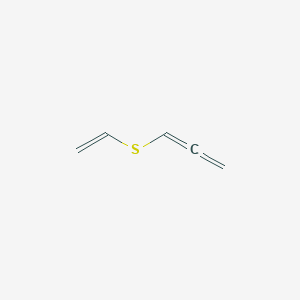
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
